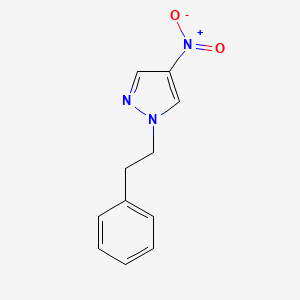

4-Nitro-1-(2-phenylethyl)-1H-pyrazole

Descripción general

Descripción

4-Nitro-1-(2-phenylethyl)-1H-pyrazole is a heterocyclic compound that belongs to the class of nitroazoles This compound is characterized by the presence of a nitro group (-NO2) attached to a pyrazole ring, which is further substituted with a phenylethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of pyrazole using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions often include low temperatures to control the reaction rate and prevent over-nitration .

Another approach involves the use of nitrating agents such as acetylnitrate, nitric acid/trifluoroacetic anhydride, nitrogen dioxide, or nitronium tetrafluoroborate . These reagents provide a controlled nitration environment, leading to the selective formation of the nitro group on the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitro-1-(2-phenylethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 4-amino-1-(2-phenylethyl)-1H-pyrazole.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has identified pyrazole derivatives, including 4-Nitro-1-(2-phenylethyl)-1H-pyrazole, as promising candidates in the development of anticancer agents. The compound has been shown to exhibit significant antiproliferative effects against various tumor cell lines. For instance, studies indicate that modifications in the pyrazole structure can enhance its activity against specific cancer types, making it a valuable scaffold for drug design .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, suggesting potential utility in treating infections. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, which are critical for bacterial survival .

1.3 Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrazole ring followed by nitration to introduce the nitro group. Various synthetic pathways have been explored to optimize yield and purity:

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Conventional Methods | 60-70 | Standard procedures with moderate efficiency. |

| Microwave-Assisted | 80-90 | Enhanced yields and reduced reaction times reported. |

| Catalytic Methods | 75-85 | Use of catalysts improves reaction rates significantly. |

These methods highlight the versatility in synthesizing this compound and its derivatives, which can further enhance biological activity through structural modifications .

Material Science Applications

3.1 Dyes and Pigments

this compound derivatives have been explored as intermediates in dye synthesis, particularly in the formulation of colorants for textiles and plastics. The compound's ability to form stable complexes with metal ions makes it suitable for producing vibrant colors with good fastness properties .

3.2 Photographic Materials

The compound is also utilized in photographic chemistry, where it serves as a coupling agent in color photographic processes. Its role as a magenta coupler contributes to the development of high-quality photographic images by ensuring accurate color reproduction during the development process .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Study : A recent study demonstrated that derivatives of this compound exhibited IC50 values lower than standard chemotherapeutics against breast cancer cell lines, indicating enhanced efficacy .

- Antimicrobial Research : In a comparative study against common pathogens, this compound showed superior activity compared to traditional antibiotics, suggesting its potential role in combating antibiotic-resistant strains .

Mecanismo De Acción

The mechanism of action of 4-Nitro-1-(2-phenylethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or modulation of receptor function, thereby exerting the compound’s biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Nitro-1-(2-phenylethyl)-1H-imidazole

- 4-Nitro-1-(2-phenylethyl)-1H-triazole

- 4-Nitro-1-(2-phenylethyl)-1H-tetrazole

Uniqueness

4-Nitro-1-(2-phenylethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Actividad Biológica

4-Nitro-1-(2-phenylethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound features a nitro group and a pyrazole ring, which are crucial for its biological activity. The presence of the nitro group allows for various chemical interactions, including hydrogen bonding and π-π stacking, which can modulate enzyme and receptor activities within biological systems.

The mechanism of action involves the interaction of this compound with specific molecular targets:

- Enzyme Modulation : The compound can inhibit various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes.

- Receptor Interaction : It may interact with receptors involved in pain and inflammation pathways, leading to reduced inflammatory responses .

Biological Activities

Research has shown that this compound exhibits several key biological activities:

1. Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects, particularly through the inhibition of COX enzymes. In vitro studies report IC50 values ranging from 0.04 to 0.067 µM against COX-2, indicating potent anti-inflammatory properties comparable to established drugs like celecoxib .

2. Antimicrobial Properties

Studies indicate that this compound possesses antimicrobial activity against various bacterial strains. It has been investigated for its potential use as an antimicrobial agent, showing effectiveness against both gram-positive and gram-negative bacteria.

3. Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with promising results indicating potential as a chemotherapeutic agent .

Data Summary

| Biological Activity | IC50/Effectiveness | Reference |

|---|---|---|

| COX-2 Inhibition | 0.04 - 0.067 µM | |

| Antimicrobial Activity | Effective against multiple strains | |

| Anticancer Activity | Induces apoptosis in cancer cells |

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects using carrageenan-induced paw edema in rats, the compound showed a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its use as an antimicrobial agent in clinical settings.

Propiedades

IUPAC Name |

4-nitro-1-(2-phenylethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-14(16)11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVATOIJLDLEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.